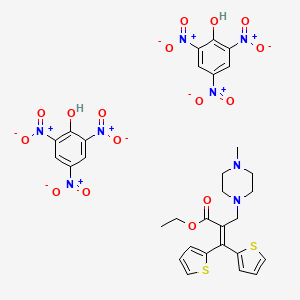
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate involves multiple steps, typically starting with the preparation of the piperazinepropionic acid derivative. The synthetic route may include:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with appropriate reagents to form the piperazinepropionic acid intermediate.
Thienylmethylene Addition: The intermediate is then reacted with thienylmethylene compounds under controlled conditions to introduce the thienyl groups.
Esterification: The resulting compound undergoes esterification to form the ethyl ester.
Picrate Formation: Finally, the compound is reacted with picric acid to form the dipicrate salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and high-throughput screening.
Chemical Reactions Analysis
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used, and may include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Piperazinepropionic acid, alpha-di-2-thienylmethylene-4-methyl-, ethyl ester, dipicrate can be compared with similar compounds such as:
1-Piperazinepropionic Acid Derivatives: These compounds share the piperazinepropionic acid core but differ in their substituents.
Thienylmethylene Compounds: Compounds with thienylmethylene groups exhibit similar reactivity but may have different functional groups.
Picrate Salts: Other picrate salts have similar explosive properties but differ in their organic moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
103278-63-3 |
|---|---|
Molecular Formula |
C31H30N8O16S2 |
Molecular Weight |
834.7 g/mol |
IUPAC Name |
ethyl 2-[(4-methylpiperazin-1-yl)methyl]-3,3-dithiophen-2-ylprop-2-enoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C19H24N2O2S2.2C6H3N3O7/c1-3-23-19(22)15(14-21-10-8-20(2)9-11-21)18(16-6-4-12-24-16)17-7-5-13-25-17;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,12-13H,3,8-11,14H2,1-2H3;2*1-2,10H |
InChI Key |
WUKWYTQOMFMLDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CS1)C2=CC=CS2)CN3CCN(CC3)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















